molecular formula C7H15Br2N B3298698 3-(Bromomethyl)-1-methylpiperidine hydrobromide CAS No. 89796-23-6

3-(Bromomethyl)-1-methylpiperidine hydrobromide

Cat. No. B3298698
CAS RN: 89796-23-6
M. Wt: 273.01
InChI Key: DLHCVBOOBNKDEH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylpiperidine hydrobromide is a chemical compound with the CAS Number: 1011407-68-3 . It has a molecular weight of 258.98 .


Molecular Structure Analysis

The molecular structure of 3-(Bromomethyl)-1-methylpiperidine hydrobromide is represented by the linear formula: C6H13Br2N . The InChI code for this compound is 1S/C6H12BrN.BrH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H .


Physical And Chemical Properties Analysis

3-(Bromomethyl)-1-methylpiperidine hydrobromide is a solid at 20°C . It has a molecular weight of 258.98 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Bromomethyl)-1-methylpiperidine hydrobromide, focusing on six unique applications:

Pharmaceutical Synthesis

3-(Bromomethyl)-1-methylpiperidine hydrobromide is widely used in the synthesis of pharmaceutical compounds. Its bromomethyl group acts as a versatile intermediate for the introduction of various functional groups, aiding in the development of new drugs and therapeutic agents. This compound is particularly valuable in the creation of piperidine-based drugs, which are common in treatments for neurological disorders and pain management .

Organic Chemistry Research

In organic chemistry, 3-(Bromomethyl)-1-methylpiperidine hydrobromide serves as a key reagent for various chemical reactions. It is often employed in nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles. This makes it an essential tool for researchers studying reaction mechanisms and developing new synthetic pathways .

Material Science

This compound is also utilized in material science for the modification of polymers and the creation of novel materials. Its ability to introduce piperidine moieties into polymer chains can enhance the properties of materials, such as their thermal stability and mechanical strength. This application is crucial for developing advanced materials for industrial and technological applications .

Catalysis

3-(Bromomethyl)-1-methylpiperidine hydrobromide is also employed in catalysis research. It can act as a ligand in the formation of catalytic complexes, which are used to accelerate chemical reactions. This application is important for developing more efficient and sustainable chemical processes, particularly in the field of green chemistry.

These applications highlight the versatility and importance of 3-(Bromomethyl)-1-methylpiperidine hydrobromide in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

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Mechanism of Action

3-(Bromomethyl)-1-methylpiperidine hydrobromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(bromomethyl)-1-methylpiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHCVBOOBNKDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89796-23-6
Record name Piperidine, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89796-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(bromomethyl)-1-methylpiperidine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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